- Light-emitting polymers and their preparation and light-emitting devices using them, World Intellectual Property Organization, , ,

Cas no 96761-85-2 (3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl)

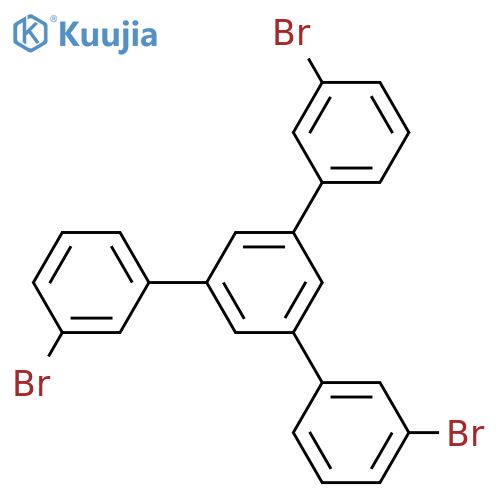

96761-85-2 structure

Nome do Produto:3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl

3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl Propriedades químicas e físicas

Nomes e Identificadores

-

- 3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl

- 1,3,5-Tris(3-bromophenyl)benzene

- 1,3,5-tri(3-bromophenyl)benzene

- 1,3,5-tri(m-bromophenyl)benzene

- 1,3,5-tris-(3-bromophenyl)benzene

- 1,3,5-Tris-(3-bromphenyl)-benzol

- Benzene,1,3,5-tris(m-bromophenyl)- (7CI)

- PubChem17448

- 1,3,5-tri-(3-bromophenyl)benzene

- BC004245

- AX8053686

- X7247

- A11217

- 761T852

- 3',3'',3'''-tribromo-1,1':3,1'':5,1'''-quaterphenyl

- YSWG021

- 3,3′′-Dibromo-5′-(3-bromophenyl)-1,1′:3′,1′′-terphenyl (ACI)

- Benzene, 1,3,5-tris(m-bromophenyl)- (7CI)

- DTXSID10404439

- 3,3 inverted exclamation mark inverted exclamation mark -Dibromo-5 inverted exclamation mark -(3-bromophenyl)-1,1 inverted exclamation mark :3 inverted exclamation mark ,1 inverted exclamation mark inverted exclamation mark -terphenyl

- MFCD02323390

- SCHEMBL1345303

- SY055288

- AKOS005146176

- DS-17420

- AC-776/15493005

- T3073

- 96761-85-2

- CS-0110814

- AC-7651

-

- MDL: MFCD02323390

- Inchi: 1S/C24H15Br3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H

- Chave InChI: JKCQADHKVQXKFF-UHFFFAOYSA-N

- SMILES: BrC1C=C(C2C=C(C3C=C(Br)C=CC=3)C=C(C3C=C(Br)C=CC=3)C=2)C=CC=1

Propriedades Computadas

- Massa Exacta: 541.87034g/mol

- Carga de Superfície: 0

- XLogP3: 8.9

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 0

- Contagem de Ligações Rotativas: 3

- Massa monoisotópica: 539.87239g/mol

- Massa monoisotópica: 539.87239g/mol

- Superfície polar topológica: 0Ų

- Contagem de Átomos Pesados: 27

- Complexidade: 388

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

- Cor/Forma: No data available

- Densidade: 1.626

- Ponto de Fusão: 170.0 to 174.0 deg-C

- Ponto de ebulição: 553.9±45.0 °C at 760 mmHg

- Ponto de Flash: 277.1±23.5 °C

- Índice de Refracção: 1.659

- PSA: 0.00000

- LogP: 8.97510

3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

-

Declaração de Advertência:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Instrução de Segurança: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Store at 4 ° C, better storage at -4 ° C

3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl Dados aduaneiros

- CÓDIGO SH:2903999090

- Dados aduaneiros:

China Customs Code:

2903999090Overview:

2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181454-10g |

3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl |

96761-85-2 | 97% | 10g |

¥250.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181454-100g |

3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl |

96761-85-2 | 97% | 100g |

¥3123.00 | 2024-04-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3073-5g |

3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl |

96761-85-2 | 96.0%(LC) | 5g |

¥690.0 | 2022-06-10 | |

| TRC | D073550-500mg |

3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl |

96761-85-2 | 500mg |

$ 390.00 | 2022-06-06 | ||

| abcr | AB456838-250mg |

1,3,5-Tris(3-bromophenyl)benzene; . |

96761-85-2 | 250mg |

€71.50 | 2024-08-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181454-1g |

3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl |

96761-85-2 | 97% | 1g |

¥61.00 | 2024-04-23 | |

| abcr | AB456838-25 g |

1,3,5-Tris(3-bromophenyl)benzene; . |

96761-85-2 | 25g |

€330.70 | 2023-07-18 | ||

| abcr | AB456838-100 g |

1,3,5-Tris(3-bromophenyl)benzene; . |

96761-85-2 | 100g |

€944.60 | 2023-07-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3073-1g |

3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl |

96761-85-2 | 96.0%(LC) | 1g |

¥190.0 | 2022-06-10 | |

| eNovation Chemicals LLC | D606736-25g |

1,3,5-Tris(3-bromophenyl)benzene |

96761-85-2 | 97% | 25g |

$1200 | 2024-06-05 |

3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Toluene ; reflux; reflux → rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Catalysts: 4-Dodecylbenzenesulfonic acid ; 4 h, 130 °C

Referência

- DBSA catalyzed cyclotrimerization of acetophenones: An efficient synthesis of 1,3,5-triarylbenzenes under solvent-free conditions, Comptes Rendus Chimie, 2013, 16(3), 252-256

Synthetic Routes 3

Condições de reacção

1.1 Catalysts: Thionyl chloride Solvents: Ethanol ; rt; 1 h, reflux

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

Referência

- Simple and convenient synthesis of 1,3,5-triarylbenzenes from ketones, Journal of Chemical Research, 2007, (12), 720-721

Synthetic Routes 4

Condições de reacção

Referência

- A convenient preparation and inclusion behavior of 1,3,5-tris-(hydroxyphenyl)benzenes, Chemistry Express, 1990, 5(11), 845-8

Synthetic Routes 5

Condições de reacção

Referência

- Synthesis and crystal inclusion properties of 1,3,5-tris(para-substituted aryl)benzenes and double-decker phanes, Journal of Chemical Research, 1996, (1996), 266-267

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Diboronic acid Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Acetonitrile ; rt; 12 h, 100 °C

Referência

- Preparation of 1,3,5-trisubstituted aryl compounds, China, , ,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; 3 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referência

- A Pair of Interconverting Cages Formed from Achiral Precursors Spontaneously Resolve into Homochiral Conformers, Angewandte Chemie, 2023, 62(14),

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Ethanol

Referência

- Rational utilization of intramolecular and intermolecular hydrogen bonds to achieve desirable electron transporting materials with high mobility and high triplet energy, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2016, 4(7), 1482-1489

Synthetic Routes 9

Condições de reacção

1.1 Catalysts: Silicon tetrachloride Solvents: Ethanol

Referência

- Synthesis of symmetrical bromo-1,3,5-triphenylbenzenes, Huaxue Shijie, 2000, 41(3), 130-131

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Toluene ; 30 h, reflux

Referência

- Synthesis and structural analysis of some podands with C3 symmetry, Synthetic Communications, 2012, 42(24), 3579-3588

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Silicon tetrachloride Solvents: Ethanol ; cooled; 1 h, cooled; 24 h, 30 °C

Referência

- Organic electroluminescent devices, method for their manufacture, and their uses in display units and optical radiation apparatus, Japan, , ,

Synthetic Routes 12

Condições de reacção

Referência

- Solid superacids catalyzed organic synthesis. 3. Nafion-H catalyzed condensation of acetophenone derivatives. A preparative route to 1,3,5-triarylbenzenes., Catalysis Letters, 1990, 6(3-6), 341-4

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 24 h, rt

Referência

- Room-Temperature Synthesis of 1,3,5-Tri(het)aryl Benzene from Nitroalkenes Using Pd(OAc)2: Complete Mechanistic and Theoretical Studies, Organic Letters, 2022, 24(24), 4438-4443

Synthetic Routes 14

Condições de reacção

Referência

- Preparation of fluorinated aromatic compound for organic electric element and electronic device thereof, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condições de reacção

1.1 Catalysts: Trifluoroacetic acid , Ethylenediamine Solvents: Nitromethane ; 36 h, 101 °C; 101 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Referência

- Triple condensation of aryl methyl ketones catalyzed by amine and trifluoroacetic acid: straightforward access to 1,3,5-triarylbenzenes under mild conditions, Tetrahedron Letters, 2012, 53(19), 2436-2439

Synthetic Routes 16

Condições de reacção

1.1 Catalysts: Dodecylbenzenesulfonic acid Solvents: Water ; 15 h, 130 - 135 °C

Referência

- Bronsted acid-surfactant (BAS) catalysed cyclotrimerization of aryl methyl ketone, Current Chemistry Letters, 2012, 1(3), 133-138

Synthetic Routes 17

Condições de reacção

1.1 Reagents: o-Phenylenediamine Catalysts: Iodine Solvents: Chlorobenzene ; 12 h, 120 °C

Referência

- Solvent-dependent metal-free chemoselective synthesis of benzimidazoles and 1,3,5-triarylbenzenes from 2-amino anilines and aryl alkyl ketones catalyzed by I2, Tetrahedron Letters, 2021, 70,

Synthetic Routes 18

Condições de reacção

Referência

- Preparation of hydrocarbons as charge transfer materials for use in organic electroluminescent devices, World Intellectual Property Organization, , ,

Synthetic Routes 19

Condições de reacção

Referência

- From hexa-peri-hexabenzocoronene to "superacenes", Angewandte Chemie, 1997, 36(15), 1604-1607

Synthetic Routes 20

Condições de reacção

1.1 Catalysts: Diboronic acid , Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Acetonitrile ; 12 h, 100 °C

1.2 Solvents: Ethyl acetate , Water

1.2 Solvents: Ethyl acetate , Water

Referência

- Hydrogen-Bonding Controlled Nickel-Catalyzed Regioselective Cyclotrimerization of Terminal Alkynes, Organic Letters, 2021, 23(10), 3933-3938

3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl Raw materials

3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl Preparation Products

3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl Literatura Relacionada

-

Damian Nieckarz,Pawe? Szabelski Chem. Commun. 2018 54 8749

-

Damian Nieckarz,Wojciech R?ysko,Pawe? Szabelski Phys. Chem. Chem. Phys. 2018 20 23363

96761-85-2 (3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl) Produtos relacionados

- 612-71-5(1,3,5-Triphenylbenzene)

- 501-65-5(Diphenylacetylene)

- 92-06-8(M-Terphenyl)

- 644-08-6(4-Phenyltoluene)

- 135-70-6(P-Quaterphenyl)

- 643-93-6(3-Methyl-1,1'biphenyl)

- 612-75-9(3,3'-Dimethylbiphenyl)

- 613-33-2(4,4'-Bitoluene)

- 92-94-4(4-phenyl-1,1'-biphenyl)

- 899740-51-3(2-{6-(2,5-dimethoxyphenyl)pyridazin-3-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:96761-85-2)3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl

Pureza:99%

Quantidade:100g

Preço ($):478.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:96761-85-2)1,3,5-Tris(3-bromophenyl)benzene

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito